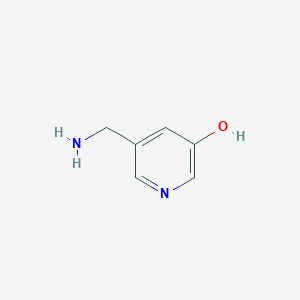

5-(Aminomethyl)pyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-2-5-1-6(9)4-8-3-5/h1,3-4,9H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMHSJKKDQCDKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(5-hydroxy-3-pyridyl)methanamine molecular weight and formula

Topic: (5-hydroxy-3-pyridyl)methanamine: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]

Executive Summary

(5-hydroxy-3-pyridyl)methanamine (CAS: 1243414-96-1), also known as 5-(aminomethyl)pyridin-3-ol, represents a high-value "privileged scaffold" in modern fragment-based drug discovery (FBDD).[1] Unlike simple pyridine derivatives, this molecule offers a unique trifunctional pharmacophore: a phenolic hydroxyl group, a pyridine nitrogen acceptor, and a flexible primary amine linker. This whitepaper analyzes its physicochemical profile, outlines a robust synthetic pathway from nitrile precursors, and details its application as a bidentate ligand in kinase inhibitor design.

Part 1: Physicochemical Profile[1][2]

The molecular weight and formula provided below are the foundational constants for stoichiometric calculations in synthetic workflows.

Core Identity Matrix

| Property | Value | Technical Context |

| IUPAC Name | This compound | Preferred nomenclature for patent literature.[1] |

| CAS Number | 1243414-96-1 | Unique identifier for the specific 3,5-isomer.[1] |

| Molecular Formula | Used for elemental analysis and MS validation.[1] | |

| Molecular Weight | 124.14 g/mol | Monoisotopic mass: 124.06 g/mol .[1] |

| Appearance | Off-white to pale yellow solid | Oxidation-sensitive; darkens upon air exposure.[1] |

Calculated Molecular Descriptors (In Silico)

-

LogP (Octanol/Water): ~ -0.6 (Predicted). The molecule is highly polar due to the zwitterionic potential between the phenoxide and ammonium species.

-

pKa (Base): ~8.8 (Primary amine).

-

pKa (Acid): ~8.5 (Phenolic -OH).

-

Topological Polar Surface Area (TPSA): 69.1 Ų. Ideal for CNS penetration when substituted, but the free fragment is highly soluble.

Part 2: Synthetic Architecture

The synthesis of (5-hydroxy-3-pyridyl)methanamine is non-trivial due to the competing reactivities of the hydroxyl and amine groups. The most robust route involves the reduction of 5-hydroxynicotinonitrile .

Reaction Pathway Diagram

The following directed graph illustrates the reduction logic, highlighting the critical suppression of secondary amine byproducts.

Figure 1: Synthetic flow utilizing catalytic hydrogenation. The addition of ammonia is critical to prevent the primary amine product from reacting with the imine intermediate.

Detailed Experimental Protocol

Objective: Reduction of 5-hydroxynicotinonitrile to this compound.

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Catalyst Loading: Add 10 wt% Palladium on Carbon (Pd/C) under an Argon blanket. Safety Note: Pyrophoric catalyst; keep wet.[1]

-

Additive: Add 7N Ammonia in Methanol (2.0 eq).

-

Mechanism:[1] Ammonia saturates the surface of the catalyst and shifts the equilibrium away from secondary amine formation (dimerization).

-

-

Hydrogenation: Seal the vessel. Purge with

(3x) and -

Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via LC-MS (Target M+H = 125.1).[1]

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. If the residue is colored, purify via ion-exchange chromatography (SCX cartridge) or recrystallize from EtOH/Et2O.

Part 3: Medicinal Chemistry Applications

This molecule is a "privileged fragment" because it satisfies the Rule of Three for fragment-based drug discovery (MW < 300, H-donors

Pharmacophore Mapping

The molecule acts as a bifunctional anchor in protein active sites, particularly in kinase hinge regions.

Figure 2: Pharmacophore interaction map showing potential binding modes in a theoretical kinase ATP-binding pocket.

-

Pyridine Nitrogen: Forms hydrogen bonds with backbone amides (e.g., hinge region of kinases).

-

Phenolic Hydroxyl: Can engage in water-mediated networks or direct H-bonding with polar side chains.[1]

-

Aminomethyl Group: The flexibility of the methylene linker allows the amine to reach acidic residues (Asp/Glu) to form salt bridges, increasing potency.

Part 4: Analytical Characterization & Handling

To ensure scientific integrity, the identity of the synthesized material must be validated using the following spectral fingerprints.

Validation Criteria

-

1H NMR (400 MHz, DMSO-d6):

- 8.05 (s, 1H, Py-H2)

- 7.95 (s, 1H, Py-H6)

- 7.15 (s, 1H, Py-H4)

-

3.70 (s, 2H,

-

Mass Spectrometry (ESI+):

-

Found

m/z.

-

Storage and Stability

-

Hygroscopicity: The free base is hygroscopic. It readily absorbs water to form a hydrate.

-

Oxidation: The electron-rich phenolic ring makes it susceptible to oxidation.[1]

-

Protocol: Store at -20°C under an Argon atmosphere. For long-term libraries, conversion to the dihydrochloride salt (

) is recommended to enhance stability and solubility.

References

-

ChemicalBook. (2024). This compound Product Properties and CAS 1243414-96-1. Link

-

PubChem. (2024).[2][3][4] Compound Summary: Pyridin-3-ylmethanamine (Structural Analog Reference). National Library of Medicine.[2] Link

- Joshi, P. et al. (2016). Fragment-based discovery of kinase inhibitors: The role of pyridine scaffolds. Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).

-

Sigma-Aldrich. (2024).[4] Heterocyclic Building Blocks: Handling and Storage Protocols. Link

Sources

Solubility of 5-(Aminomethyl)pyridin-3-ol in water vs DMSO

Technical Guide: Solvation Dynamics and Stock Preparation of 5-(Aminomethyl)pyridin-3-ol

Executive Summary this compound (CAS: 104583-33-7) represents a distinct class of amphiphilic heterocycles often utilized as scaffolds in fragment-based drug discovery (FBDD). Its structural duality—possessing a basic primary amine, a weakly basic pyridine nitrogen, and an acidic phenolic hydroxyl—creates a complex solvation landscape.[1] This guide provides a technical analysis of its solubility behavior in Water versus Dimethyl Sulfoxide (DMSO), offering validated protocols for researchers requiring high-integrity stock solutions for biological assays.[1]

Physicochemical Profile & Ionization Logic

To master the solubility of this compound, one must first understand its ionization states. Unlike simple pyridines, this molecule acts as a "chameleon" depending on the solvent pH and dielectric constant.[1]

Structural Analysis:

-

Core: Pyridine ring (Lipophilic scaffold, H-bond acceptor).[1]

-

Functional Group A (C3): Hydroxyl group (Phenolic, H-bond donor/acceptor, pKa ~8.7).

-

Functional Group B (C5): Aminomethyl group (Primary aliphatic amine, H-bond donor, pKa ~9.3).

Ionization at Physiological pH (7.4):

At pH 7.4, the aliphatic amine (pKa ~9.[1]3) is predominantly protonated (

| Moiety | Estimated pKa | State at pH 7.4 | Contribution to Solubility |

| Aliphatic Amine | ~9.3 | Protonated ( | High (Ionic) |

| Phenolic -OH | ~8.7 | Neutral | Moderate (H-Bonding) |

| Pyridine N | ~4.8 | Neutral | Low (H-Bond Acceptor) |

Solubility in Water: Mechanism & Protocol

Mechanism:

In aqueous media (

Critical Considerations:

-

pH Sensitivity: Solubility drops significantly as pH approaches the isoelectric point (pI) or when the amine deprotonates (

), rendering the molecule neutral and less soluble.[1] -

Buffer Compatibility: Avoid phosphate buffers at high concentrations (>100 mM) if preparing very high-concentration stocks (>50 mM), as amine-phosphate ion pairing can occasionally reduce solubility or cause precipitation over time.

Protocol: Aqueous Stock Preparation (50 mM)

-

Weighing: Weigh 6.2 mg of this compound into a sterile microcentrifuge tube.

-

Acidification (Optional but Recommended): If the solid is a free base, add 1 equivalent of HCl (or use 0.1 M HCl as solvent) to ensure rapid protonation and dissolution.[1]

-

Solvation: Add 1.0 mL of degassed Milli-Q water. Vortex for 30 seconds.[1]

-

Clarification: If particulates remain, sonicate at 40 kHz for 2 minutes at ambient temperature.

-

Filtration: Syringe filter using a 0.22 µm PES (Polyethersulfone) membrane.[1] Do not use Nylon, as it may bind the phenolic moiety.[1]

Solubility in DMSO: Mechanism & Protocol

Mechanism: DMSO is a polar aprotic solvent that solvates cations well via its oxygen atom but solvates anions poorly.[1] It disrupts the crystal lattice of this compound by accepting hydrogen bonds from the phenolic -OH and the amine -NH2.

-

Advantage: DMSO prevents the ionization-dependent solubility shifts seen in water.[1] It dissolves the neutral free base form effectively.

-

Risk: DMSO is hygroscopic.[1] Absorbed water can shift the ionization equilibrium, potentially causing "crashing out" of neutral species over long-term storage.

Protocol: DMSO Stock Preparation (100 mM)

-

Vessel Prep: Use an amber glass vial (borosilicate) to prevent light degradation and plastic leaching.[1]

-

Weighing: Weigh 12.4 mg of substance.

-

Solvation: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

-

Mixing: Vortex vigorously. The solution should be clear and colorless to pale yellow.[1]

-

Storage: Blanket with Argon or Nitrogen gas before sealing. Store at -20°C.

Comparative Analysis: Water vs. DMSO[2][3][4][5][6]

| Feature | Water (Aqueous Buffer) | DMSO (Anhydrous) |

| Solubility Limit (Est.) | High (>50 mM) at pH < 8 | High (>100 mM) |

| Primary Mechanism | Ion-Dipole (Cationic solvation) | Dipole-Dipole & H-Bond Accepting |

| Stability | Oxidation prone at pH > 8 | Stable if kept anhydrous |

| Freeze/Thaw | Tolerates multiple cycles | Hygroscopic; absorbs water on thaw |

| Biological Utility | Direct addition to media | Requires dilution (keep DMSO < 0.5%) |

Experimental Workflows (Visualized)

Diagram 1: Solvation Mechanism & Interaction Logic

This diagram illustrates how the solvent environment alters the dominant molecular species.[1]

Caption: Divergent solvation pathways: Water promotes ionization (cationic), while DMSO stabilizes the neutral form via dipole interactions.

Diagram 2: Stock Preparation Decision Tree

A self-validating workflow to ensure experimental reproducibility.[1]

Caption: Decision matrix for preparing stable stock solutions based on starting material form and intended application.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2762895, 5-Aminopyridin-3-ol. Retrieved from [Link]

-

Gaylord Chemical. (2024). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link][1]

-

Organic Syntheses. (1950).[1] Synthesis of 3-Aminopyridine derivatives. Org. Synth. 1950, 30, 3. Retrieved from [Link][1]

Sources

Technical Guide: Hydrogen Bond Donor Properties of 5-(Aminomethyl)pyridin-3-ol

This guide details the hydrogen bond donor (HBD) properties of 5-(Aminomethyl)pyridin-3-ol (CAS 1243414-96-1). It is designed for medicinal chemists and structural biologists requiring a granular understanding of this scaffold’s behavior in physiological and crystallographic environments.

Executive Summary

This compound represents a high-value "fragment" in modern drug design, offering a distinct bifunctional hydrogen bonding profile. Unlike simple pyridines, this scaffold integrates a phenolic-like donor (3-OH) with a flexible cationic donor (5-aminomethyl) at physiological pH.

This guide characterizes the molecule's dynamic HBD capability, which switches states based on pH, making it a versatile bioisostere for amino-tyrosine residues or complex polar pharmacophores.

Structural & Physicochemical Analysis[1]

Chemical Architecture

The molecule consists of a pyridine core substituted at the meta positions (3 and 5), creating a "V-shaped" vector for hydrogen bonding.

-

Core: Pyridine (Hydrogen Bond Acceptor - HBA).

-

Position 3: Hydroxyl group (HBD/HBA). Acts similarly to a phenol but with modulated acidity due to the pyridine nitrogen.

-

Position 5: Aminomethyl group (HBD/HBA). A primary aliphatic amine separated from the ring by a methylene spacer, insulating it from direct resonance but subject to inductive effects.

Ionization & Microspecies (The "Chameleon" Effect)

To accurately model HBD properties, one must determine the protonation state. The HBD count is not static; it is pH-dependent.

| Functional Group | Approx. pKa | State at pH 7.4 | HBD Contribution |

| Pyridine Nitrogen | ~4.8 (Est.) | Neutral | 0 (Acceptor only) |

| Aminomethyl (-CH₂NH₂) | ~8.8 (Est.) | Protonated (-NH₃⁺) | 3 (Ionic Donors) |

| Phenolic -OH | ~8.5 (Est.) | Neutral | 1 (Neutral Donor) |

Note: pKa estimates are derived from fragment additivity (3-hydroxypyridine pKa ~4.8/8.7 and 3-picolylamine pKa ~8.8).

Dynamic HBD Profile

At physiological pH (7.4), the molecule exists predominantly as a cation .

-

Total HBD Count: 4 (1 from OH + 3 from NH₃⁺).

-

Total HBA Count: 2 (Pyridine N + Phenolic O).

-

Lipinski Violation Risk: The high donor count (4) approaches the Rule of 5 limit (5), but the fragment's low molecular weight (MW ~124) keeps it viable.

Visualization of Interaction Pathways

The following diagram maps the ionization-dependent hydrogen bonding capabilities.

Caption: Figure 1. Transition of Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites across pH gradients.

Experimental Assessment Protocols

To validate the theoretical HBD strength in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: Establish the exact pH range where the "HBD-4" (Cationic) state transitions to "HBD-3" (Neutral).

-

Preparation: Dissolve 2 mg of this compound in 10 mL of degassed 0.15 M KCl (ionic strength adjuster).

-

Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at 25°C.

-

Titration:

-

Acidify solution to pH 2.0 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (CO₂-free) in 5 µL increments.

-

Record potential (mV) after stabilization (<0.1 mV/s drift).

-

-

Data Analysis: Use the Bjerrum plot method to identify inflection points.

-

Validation Check: The curve must show two distinct equivalence points corresponding to the Pyridine-H+ (if protonated initially) and the Ammonium/Phenol deprotonation events.

-

Protocol B: NMR Chemical Shift Perturbation (H-Bond Strength)

Objective: Quantify the HBD strength of the 3-OH group relative to a standard phenol.

-

Solvent System: Use DMSO-d6 (non-protic, strong acceptor) to maximize intermolecular H-bonding observation.

-

Reference: Prepare a 10 mM solution of Phenol (standard) and a 10 mM solution of the analyte.

-

Titration:

-

Add increasing equivalents of a reference acceptor (e.g., Acetone-d6 or Pyridine-d5).

-

Monitor the downfield shift (

) of the -OH proton signal.

-

-

Interpretation:

-

A larger

/ [Acceptor] slope indicates a stronger H-bond donor. -

Expectation: The 3-OH proton should appear downfield (~9.5-10.0 ppm) compared to standard phenol due to the electron-withdrawing nature of the pyridine ring.

-

Applications in Drug Design[2][3][4][5]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker-fragment."

-

Vector Geometry: The 120° angle between the 3- and 5-positions allows the molecule to bridge two distinct pockets in a protein active site.

-

Solubility: The high HBD count and cationic nature ensure high aqueous solubility (>10 mM), a critical requirement for fragment screening libraries.

Bioisosterism

It serves as a bioisostere for:

-

Tyrosine (Tyr): The 3-OH mimics the phenolic head, while the aminomethyl group can mimic the backbone amine or extend into a solvent channel.

-

Lysine (Lys): The aminomethyl group provides the positive charge, while the pyridine ring provides a rigid scaffold (reducing entropy costs compared to the flexible lysine chain).

References

- Chemical Identity: this compound; CAS No. 1243414-96-1.

- Fragment Properties (3-Hydroxypyridine): Deady, L. W., et al. "Physicochemical properties of 3-hydroxypyridines." Australian Journal of Chemistry, 1970. (Establishes pKa ~4.8/8.7 baseline).

- Fragment Properties (3-Picolylamine): Perrin, D. D. "Dissociation constants of organic bases in aqueous solution." IUPAC Chemical Data Series, 1965. (Establishes aminomethyl pKa ~8.8).

-

H-Bonding in Drug Design: Abraham, M. H., et al. "Hydrogen bonding. Part 13. A new method for the characterization of H-bond donors." J. Chem. Soc., Perkin Trans. 2, 1990.

- Crystallographic Data: Allen, F. H. "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 2002. (General reference for pyridine H-bond geometry).

Methodological & Application

Application Note: Chemoselective Amide Coupling of 5-(Aminomethyl)pyridin-3-ol

Abstract & Strategic Overview

The scaffold 5-(aminomethyl)pyridin-3-ol presents a classic chemoselectivity challenge in medicinal chemistry: coupling a carboxylic acid to a primary aliphatic amine in the presence of a nucleophilic phenolic hydroxyl group and a basic pyridine nitrogen. While the aliphatic amine is kinetically superior, the solubility profile (often zwitterionic) and the potential for O-acylation or competitive salt formation require a tailored protocol.

This guide details two validated strategies:

-

Method A (Direct Chemoselective Coupling): Utilizing T3P® (Propylphosphonic anhydride) or HATU under controlled pH to kinetically favor amide formation over esterification.

-

Method B (Protection-First): A robust backup route using silyl protection for difficult substrates or scale-up.

Key Chemical Properties

| Feature | Value / Characteristic | Implication |

| Amine pKa | ~8.8 (Aliphatic ammonium) | Requires base (pH > 9) to be nucleophilic.[1] |

| Phenol pKa | ~8.5 (3-Hydroxypyridine) | Similar to amine; can deprotonate to phenoxide (strong nucleophile) if base is excessive. |

| Pyridine N pKa | ~3.5 | Acts as a proton sink; can form insoluble salts. |

| Solubility | High polarity / Zwitterionic | Poor solubility in DCM/EtOAc. Requires DMF, DMSO, or NMP. |

Decision Matrix & Workflow

The following decision tree outlines the logical flow for selecting the appropriate experimental condition.

Figure 1: Strategic decision tree for amide coupling of aminomethyl-hydroxypyridines.

Detailed Protocols

Method A: Direct Chemoselective Coupling (Recommended)

Rationale: Aliphatic amines react with active esters orders of magnitude faster than phenols. By avoiding large excesses of strong base and using a coupling reagent that does not generate highly reactive acyl chlorides, we achieve >95% N-selectivity.

Reagents:

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) is preferred for its low epimerization and easy workup. HATU is a viable alternative.

-

Base: DIPEA (Diisopropylethylamine).[2]

-

Solvent: DMF (anhydrous).

Protocol:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation:

-

If using HATU: Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).

-

If using T3P: Add T3P (1.5 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes.

-

-

Amine Addition: Add This compound (1.0 - 1.2 equiv).

-

Note: If the amine is an HCl salt (e.g., dihydrochloride), add an additional 2.0 equiv of DIPEA to neutralize the salt before addition, or mix the amine salt with the extra base in a separate small volume of DMF before adding to the reaction.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

-

Target Mass: [M+H]+

-

Side Product: [M+H]+ + (Mass of Acid - 18) [O-acylation].

-

-

Workup (Polar Product):

-

Most products containing this scaffold are water-soluble.

-

Option 1 (Precipitation): Dilute the DMF mixture with 10 volumes of diethyl ether or EtOAc. If the product precipitates, filter and wash.[3]

-

Option 2 (Reverse Phase): Inject the crude DMF solution directly onto a C18 Prep-HPLC column (Water/Acetonitrile + 0.1% Formic Acid).

-

Method B: Protection-Deprotection (Robust)

Rationale: If the carboxylic acid is extremely costly or the direct coupling yields a mixture, protecting the phenol as a silyl ether eliminates O-acylation side reactions.

Protocol:

-

Protection:

-

Suspend this compound in DCM/DMF (1:1).

-

Add TBS-Cl (1.1 equiv) and Imidazole (2.5 equiv).

-

Stir 12h. The primary amine may also be silylated transiently but is much more labile; however, standard conditions usually favor O-silylation for phenols. Correction: Primary amines react with TBS-Cl. To selectively protect the phenol, use Boc-protection of the amine first , then TBS-protect the phenol, then deprotect the amine.

-

Revised Robust Path:

-

React substrate with Boc2O (1.0 eq) -> N-Boc intermediate .

-

React N-Boc intermediate with TBS-Cl/Imidazole -> N-Boc, O-TBS intermediate .

-

Remove Boc (TFA/DCM) -> O-TBS-5-(aminomethyl)pyridin-3-ol .

-

-

-

Coupling:

-

React the O-TBS protected amine with the Carboxylic Acid using Method A conditions.

-

-

Deprotection:

-

Treat the coupled product with TBAF (1.0 M in THF) or mild acid (1N HCl) to remove the TBS group.

-

Mechanism of Selectivity

The following diagram illustrates why the amine is selectively acylated over the phenol under the recommended conditions.

Figure 2: Kinetic competition between amine and phenol nucleophiles.

Troubleshooting Guide

| Observation | Root Cause | Solution |

| Low Conversion | Poor solubility of zwitterion. | Switch solvent to DMSO or NMP. Heat to 40°C. |

| O-Acylation Observed | pH too high (Phenoxide formation). | Reduce DIPEA equivalents. Ensure pH is ~8-9, not >10. Use T3P instead of HATU. |

| Product in Aqueous Phase | Amphoteric nature of product. | Do not use aqueous extraction. Evaporate DMF/DMSO and use Prep-HPLC or precipitation. |

| Inseparable Impurities | Pyridine N-oxide formation (rare). | Ensure reagents are peroxide-free. |

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

-

Patterson, A. W., et al. (2011). Optimization of T3P for Solid-Phase Peptide Synthesis. Tetrahedron Letters. (Demonstrates T3P selectivity).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Application Notes & Protocols: Strategic Protection of 5-(Aminomethyl)pyridin-3-ol

Abstract

The synthetic utility of 5-(aminomethyl)pyridin-3-ol is often constrained by the presence of two highly reactive nucleophilic centers: a primary amine and a phenolic hydroxyl group. Unchecked, this bifunctionality leads to a loss of selectivity in subsequent chemical transformations. This guide provides a comprehensive overview of orthogonal protecting group strategies tailored for the selective functionalization of this valuable pyridinol scaffold. We delve into the causality behind experimental choices, offering field-proven protocols for the protection and deprotection of the amine and phenol moieties. This document serves as a practical resource for researchers in medicinal chemistry and drug development, enabling precise and efficient manipulation of the this compound core.

Introduction: The Synthetic Challenge

This compound is a key building block in medicinal chemistry, appearing in scaffolds for a range of biologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-4).[1] Its synthetic versatility is derived from its three distinct functional handles: the primary aminomethyl group, the phenolic hydroxyl group, and the pyridine ring nitrogen. However, the similar nucleophilicity of the primary amine and the phenol presents a significant challenge for regioselective chemistry. To unlock the full potential of this molecule, a robust and logical protecting group strategy is not just advantageous—it is essential.

The core principle is orthogonal protection , a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[2][3] This is achieved by choosing groups that are cleaved under distinct and non-interfering reaction conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis). This guide will focus on creating orthogonal systems for the amine and phenol groups, which are the most common sites for synthetic modification.

Strategic Considerations: Reactivity and Orthogonality

The successful protection of this compound hinges on understanding the relative reactivity of its functional groups.

-

Primary Amine (-CH₂NH₂): This group is a potent nucleophile and a moderate base. It will readily react with a wide range of electrophiles. In many cases, the amine is more nucleophilic than the corresponding phenol, allowing for selective protection under carefully controlled conditions.[4][5]

-

Phenolic Hydroxyl (-OH): The hydroxyl group on the electron-deficient pyridine ring is acidic and, upon deprotonation, becomes a strong nucleophile. Its direct protection often requires a base to generate the phenoxide.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen is part of the aromatic system to a lesser extent than in pyrrole, making it basic.[6] However, its nucleophilicity is generally lower than the primary amine, especially when the ring is substituted with an electron-withdrawing hydroxyl group. Standard amine protection methods, such as carbamate formation, typically do not affect the pyridine nitrogen.[6][7]

An effective orthogonal strategy requires protecting groups that can be removed under mutually exclusive conditions.[3] The most common cleavage methods fall into three classes:

-

Acid-Labile: Cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.

-

Base-Labile: Cleaved by bases like piperidine or hydrazine.

-

Hydrogenolysis: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).

-

Fluoride-Labile: Specific to silicon-based protecting groups, cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF).

The following sections detail specific protecting groups for each functional moiety, culminating in recommended orthogonal pairings.

Protection of the Primary Amine

The most reliable way to mask the amine's nucleophilicity is by converting it to a carbamate.[8] Carbamates are stable to a wide range of non-cleavage conditions and are readily removed without affecting amide bonds.[8][9]

tert-Butoxycarbonyl (Boc) Group

-

Rationale: The Boc group is arguably the most common amine protecting group. Its installation is straightforward, and its removal under acidic conditions is clean, typically yielding only the deprotected amine, carbon dioxide, and isobutylene (or t-butanol).[9][10] It is stable to bases, hydrogenolysis, and nucleophiles.[11]

-

Installation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.

-

Deprotection: Anhydrous strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.[12]

Carboxybenzyl (Cbz or Z) Group

-

Rationale: The Cbz group provides an excellent orthogonal partner to acid- or base-labile groups. It is stable to a wide range of conditions but is selectively cleaved by catalytic hydrogenolysis.[9][12] This method is exceptionally mild and clean.

-

Installation: Reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base.

-

Deprotection: Catalytic hydrogenation (H₂ gas) with a palladium on carbon (Pd/C) catalyst.[12]

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

-

Rationale: The Fmoc group is the cornerstone of a third orthogonal system. It is stable to both acid and hydrogenolysis but is rapidly cleaved by mild bases, such as piperidine.[3] This base-lability makes it a highly selective protecting group.

-

Installation: Reaction with Fmoc-Cl or Fmoc-OSu in the presence of a base.

-

Deprotection: Treatment with a solution of piperidine in an aprotic solvent like DMF.

Protection of the Phenolic Hydroxyl

Protecting the phenol is crucial for reactions involving strong bases or electrophiles that could otherwise react at the oxygen.

Silyl Ethers (TBDMS and TBDPS)

-

Rationale: tert-Butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers are ideal for protecting phenols.[13] They are introduced under mild conditions and are robust enough to withstand many synthetic transformations. Their key feature is selective cleavage by a fluoride ion source, which does not affect most other common protecting groups.[14] TBDPS is significantly more sterically hindered and thus more stable to acidic conditions than TBDMS.[15]

-

Installation: Reaction with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in DMF.[14]

-

Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF.[14]

Benzyl (Bn) Ether

-

Rationale: The benzyl ether is a highly robust protecting group, stable to both strongly acidic and basic conditions, as well as a wide range of redox reagents.[16] Like the Cbz group, it is removed by hydrogenolysis. Therefore, a benzyl ether on the phenol is not orthogonal to a Cbz group on the amine.

-

Installation: Reaction with benzyl bromide (BnBr) in the presence of a strong base (e.g., NaH or K₂CO₃).

-

Deprotection: Catalytic hydrogenation (H₂, Pd/C).

Recommended Orthogonal Strategies & Workflows

The choice of strategy depends on the planned subsequent reaction steps. Below are two highly effective and reliable orthogonal schemes.

Strategy A: Boc (Amine) and TBDMS (Phenol)

This is a very common and versatile strategy. The Boc group is stable to the fluoride used to cleave the TBDMS ether, and the TBDMS ether is stable to the acidic conditions used for Boc removal (though prolonged exposure to strong acid can cleave it).

Caption: Orthogonal protection workflow using Boc and TBDMS groups.

Strategy B: Cbz (Amine) and TBDMS (Phenol)

This strategy offers superior orthogonality, as the deprotection conditions (hydrogenolysis vs. fluoride) are completely independent and non-interfering.

Caption: Orthogonal protection workflow using Cbz and TBDMS groups.

Summary of Protecting Group Stability

| Protecting Group | Stable To (Conditions) | Labile To (Conditions) |

| Boc (Amine) | Base (piperidine), H₂/Pd-C, TBAF | Strong Acid (TFA, HCl) |

| Cbz (Amine) | Strong Acid, Base, TBAF | H₂/Pd-C |

| Fmoc (Amine) | Strong Acid, H₂/Pd-C, TBAF | Base (Piperidine) |

| TBDMS (Phenol) | H₂/Pd-C, Base (piperidine), mild acid | TBAF, Strong Acid (TFA) |

| Bn (Phenol) | Strong Acid, Strong Base, TBAF | H₂/Pd-C |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective N-Boc Protection

-

Rationale: This protocol selectively protects the more nucleophilic primary amine in the presence of the phenolic hydroxyl group.

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the N-Boc protected product. Expected Yield: >90%.

Protocol 2: O-TBDMS Protection of N-Boc Intermediate

-

Rationale: This protocol protects the remaining phenolic hydroxyl group.

-

Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq) to the solution and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the fully protected product. Expected Yield: >85%.

Protocol 3: Selective N-Boc Deprotection (Orthogonal Cleavage)

-

Rationale: This protocol removes the acid-labile Boc group while leaving the TBDMS ether intact.

-

Dissolve the fully protected species from Protocol 2 (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10-20 eq, or a 25% v/v solution of TFA in DCM) dropwise.[12]

-

Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM and co-evaporate twice to remove residual TFA.

-

Neutralize the residue by adding saturated aqueous NaHCO₃ and extract with DCM or ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the O-TBDMS protected amine. Expected Yield: >95%.

Protocol 4: Selective O-TBDMS Deprotection (Orthogonal Cleavage)

-

Rationale: This protocol removes the fluoride-labile TBDMS group while leaving the Boc-protected amine intact.

-

Dissolve the fully protected species from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise at room temperature.[14]

-

Stir the reaction for 1-2 hours at room temperature. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography to yield the N-Boc protected starting material. Expected Yield: >90%.

References

- CN102936220B - BOC protection method for aminopyridine - Google Patents. (n.d.).

-

Protecting group - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 4, 2026, from [Link]

-

YouTube. (2020, June 25). Protecting Groups for Amines. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 4, 2026, from [Link]

-

Climent, M. J., Corma, A., & Iborra, S. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Protection and Deprotection of Common Functional Groups. Retrieved February 4, 2026, from [Link]

-

Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri. Retrieved February 4, 2026, from [Link]

-

Demirtas, I. (n.d.). Selective protection and deprotection of alcohols and amines. ARKIVOC. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. Retrieved February 4, 2026, from [Link]

-

Brian, P. M., et al. (2011). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved February 4, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected. Retrieved February 4, 2026, from [Link]

-

Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved February 4, 2026, from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 4, 2026, from [Link]

-

Cipolla, L., et al. (2016). Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations. Beilstein Journal of Organic Chemistry, 12, 2707–2716. [Link]

-

ResearchGate. (2012, November 17). How can I selectively protect one of the OH groups of a polysubstituted catechol? Retrieved February 4, 2026, from [Link]

-

Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2010, October 5). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Retrieved February 4, 2026, from [Link]

-

Snieckus, V., et al. (2005). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 105(1), 293–326. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved February 4, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved February 4, 2026, from [Link]

-

YouTube. (2020, April 15). EAS Reactions with Pyridine. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyldiphenylsilyl. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). "Safety-Catch" Protecting Groups in Peptide Synthesis. Retrieved February 4, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved February 4, 2026, from [Link]

Sources

- 1. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. Protective Groups [organic-chemistry.org]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 15. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 16. scispace.com [scispace.com]

Application Notes and Protocols for 5-(Aminomethyl)pyridin-3-ol as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Pyridinol Scaffold in Bioconjugation

In the landscape of modern drug development and biological research, bifunctional linkers are critical components that bridge bioactive molecules to larger entities such as antibodies, proteins, or imaging agents.[1] The choice of a linker is far from trivial; it profoundly influences the stability, solubility, and overall efficacy of the resulting conjugate.[2][] 5-(Aminomethyl)pyridin-3-ol emerges as a particularly compelling bifunctional linker due to its unique combination of a primary aliphatic amine and a nucleophilic phenolic hydroxyl group, anchored to a pyridine core.

The pyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to enhance biochemical potency, metabolic stability, and cell permeability of drug candidates.[][5] The pyridinol moiety, specifically, can participate in key hydrogen bonding interactions, potentially improving the pharmacokinetic profile of the final conjugate.[] Furthermore, the inherent hydrophilicity of the pyridinol structure can help mitigate aggregation issues often associated with hydrophobic payloads in antibody-drug conjugates (ADCs).[][6]

This guide provides a comprehensive overview of the properties of this compound and detailed, field-proven protocols for its application in bioconjugation, empowering researchers to leverage its unique advantages in their work.

Properties and Handling of this compound

A thorough understanding of the physicochemical properties and handling requirements of this compound is paramount for its successful application.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| CAS Number | 1243414-96-1 | |

| Appearance | Off-white to light yellow powder | Commercial Suppliers |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | Inferred from structure |

| pKa (amine) | ~9-10 (estimated for primary aliphatic amine) | General Chemical Principles |

| pKa (hydroxyl) | ~8-9 (estimated for a pyridin-3-ol) | General Chemical Principles |

Storage and Handling:

-

Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

-

The compound is hygroscopic; handle in a glove box or under a dry, inert atmosphere whenever possible.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound may be a skin and eye irritant.

Protocols for Bioconjugation

The bifunctional nature of this compound allows for two primary modes of conjugation: through its primary amine or its phenolic hydroxyl group. The choice of which functional group to utilize first depends on the desired final construct and the reactivity of the conjugation partner.

Protocol 1: Amine-Directed Conjugation via EDC/NHS Chemistry

This protocol details the conjugation of a carboxylate-containing molecule (e.g., a small molecule drug, a fluorescent dye with a carboxylic acid handle) to the primary amine of this compound. This method proceeds via the formation of a stable amide bond.[7][8]

Causality Behind Experimental Choices:

-

Two-Step Process: A two-step process involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is employed to first activate the carboxyl group, forming a more stable NHS ester. This intermediate is less susceptible to hydrolysis than the O-acylisourea intermediate formed with EDC alone, leading to higher coupling efficiencies.[9]

-

pH Control: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0) to minimize side reactions.[10] The subsequent reaction of the NHS ester with the primary amine of this compound is performed at a physiological to slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[11]

-

Quenching: The reaction is quenched with an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS esters, preventing unwanted side reactions in subsequent steps.[12]

Experimental Workflow:

Caption: Amine-directed conjugation workflow.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Dissolve the carboxylate-containing molecule in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).

-

Prepare fresh solutions of EDC and NHS in the same buffer. A 5- to 10-fold molar excess of EDC and NHS over the carboxylate-containing molecule is a good starting point.[10]

-

-

Activation of the Carboxyl Group:

-

Add the EDC and NHS solutions to the solution of the carboxylate-containing molecule.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation to this compound:

-

Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4). A 1.5- to 5-fold molar excess of the linker over the activated molecule is recommended.

-

Add the solution of this compound to the activated molecule mixture.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[12]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

Protocol 2: Hydroxyl-Directed Conjugation via Williamson Ether Synthesis

This protocol describes the conjugation of an alkyl halide-containing molecule to the phenolic hydroxyl group of this compound, forming a stable ether linkage.[7] This method is particularly useful when the primary amine of the linker is intended for a subsequent conjugation step or needs to remain free.

Causality Behind Experimental Choices:

-

Base-Catalyzed Deprotonation: The phenolic hydroxyl group is weakly acidic and requires a base to be deprotonated to the more nucleophilic phenoxide anion.[14] A mild base like potassium carbonate (K₂CO₃) is often sufficient for phenols and is less likely to cause side reactions with other functional groups compared to stronger bases like sodium hydride.[7]

-

Aprotic Solvent: An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.[7]

-

Protection of the Amine Group (Optional but Recommended): To ensure chemoselectivity and prevent the amine from reacting with the alkyl halide, it is advisable to protect the amine group (e.g., as a Boc or Fmoc carbamate) prior to the ether synthesis. This protecting group can then be removed in a subsequent step.

Experimental Workflow:

Sources

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]

- 7. francis-press.com [francis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

Application Notes & Protocols: Metal Coordination Complexes with 5-(Aminomethyl)pyridin-3-ol

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and potential applications of metal coordination complexes involving the versatile ligand, 5-(Aminomethyl)pyridin-3-ol (5-AMP-3-OH). This ligand, possessing a unique combination of a pyridyl nitrogen, a primary amine, and a hydroxyl group, offers multiple potential coordination sites, making it a compelling candidate for the development of novel metal complexes with tailored properties. While this specific ligand is not extensively documented in current literature, this guide establishes foundational protocols derived from well-understood principles of coordination chemistry and analogous pyridinol and aminopyridine systems. The protocols herein are designed to be self-validating, emphasizing rigorous characterization to confirm the identity and structure of newly synthesized materials.

Introduction: The Scientific Rationale

The pyridine ring is a cornerstone in the architecture of countless functional molecules, from FDA-approved drugs to advanced catalysts.[1][2] Its rich coordination chemistry allows for the systematic incorporation of metal ions into functional materials.[3] The ligand this compound is particularly noteworthy due to its potential for multi-modal coordination. The three key functional groups—the pyridine nitrogen, the aminomethyl nitrogen, and the hydroxyl oxygen—present opportunities for chelation, forming stable five- or six-membered rings with a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting complexes compared to monodentate ligands.[4]

The coordination behavior of 5-AMP-3-OH can be directed by experimental conditions, such as pH. At neutral or acidic pH, the aminomethyl nitrogen and pyridine nitrogen are the most likely coordination sites, forming a bidentate [N,N'] chelate. Under more basic conditions, deprotonation of the hydroxyl group can occur, enabling it to participate in coordination and leading to a potentially tridentate [N,N',O] binding mode. This pH-dependent behavior is a key feature that can be exploited in the design of stimuli-responsive materials or pro-drugs. The inherent biological relevance of the pyridine scaffold, found in essential molecules like vitamin B6, further suggests that metal complexes of 5-AMP-3-OH could exhibit interesting biological activities, including antimicrobial or anticancer properties.[2][5]

Potential Coordination Modes of this compound

The versatility of 5-AMP-3-OH as a ligand stems from its ability to adopt different coordination modes, primarily dictated by reaction conditions and the nature of the metal ion.

Caption: Potential bidentate and tridentate coordination modes of the 5-AMP-3-OH ligand.

Protocol 1: General Synthesis of a Metal-(5-AMP-3-OH) Complex

This protocol outlines a generalized procedure for the synthesis of a transition metal complex with this compound. It is based on standard methods for coordinating pyridine-containing ligands with metal salts.[6][7] The choice of solvent and metal salt anion can significantly impact the reaction outcome, including the final coordination geometry and crystallinity of the product. Ethanol is often selected for its ability to dissolve both the ligand and many common metal salts like chlorides and acetates.[8]

Causality: The reaction is typically performed under reflux to provide the necessary activation energy for ligand substitution at the metal center. A 2:1 ligand-to-metal molar ratio is often used to favor the formation of octahedral or square planar complexes of the type [M(L)₂]ⁿ⁺, though this can be varied to target different stoichiometries.[7] The isolation procedure relies on the principle that the resulting coordination complex often has lower solubility in the reaction solvent than the starting materials, causing it to precipitate upon cooling.

Step-by-Step Methodology

-

Preparation of Reactant Solutions:

-

Ligand Solution: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.0 mmol of this compound in 25 mL of absolute ethanol. Gentle warming may be required to achieve full dissolution.

-

Metal Salt Solution: In a separate 50 mL beaker, dissolve 1.0 mmol of the desired metal salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂, PdCl₂) in 15 mL of absolute ethanol.[6]

-

-

Complexation Reaction:

-

While stirring the ligand solution, add the metal salt solution dropwise over 10-15 minutes at room temperature. A color change or the formation of a precipitate is often observed immediately.

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The duration is critical to ensure the reaction goes to completion.[7]

-

-

Isolation and Purification:

-

After the reflux period, stop heating and allow the mixture to cool slowly to room temperature.

-

Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation of the complex.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with two small portions (5-10 mL each) of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[8]

-

-

Drying and Storage:

-

Dry the purified complex in a vacuum oven at 50-60 °C for several hours or until a constant weight is achieved.

-

Store the final product in a desiccator to prevent absorption of atmospheric moisture.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of a metal complex with 5-AMP-3-OH.

Protocol 2: Comprehensive Characterization of the Complex

Characterization is a critical, self-validating step to confirm the successful synthesis and elucidate the structure of the new metal complex. A combination of spectroscopic and analytical techniques is essential.[9][10]

Summary of Characterization Techniques

| Technique | Purpose & Expected Observations |

| FT-IR Spectroscopy | To confirm coordination. Expect shifts in the vibrational frequencies of N-H (amine) and O-H (hydroxyl) bonds upon coordination to the metal. Pyridine ring vibrations (around 1400-1600 cm⁻¹) will also shift.[11] |

| UV-Visible Spectroscopy | To study electronic transitions. Expect to observe d-d transitions for transition metal complexes in the visible region and ligand-to-metal charge transfer (LMCT) bands, often in the UV region.[12] |

| ¹H & ¹³C NMR Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Pd(II)), this confirms the ligand structure is intact and shows shifts in proton and carbon signals upon coordination due to changes in the electronic environment.[9] |

| Mass Spectrometry (ESI-MS) | To determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry. |

| Elemental Analysis (CHN) | To determine the empirical formula of the complex by quantifying the percentage of Carbon, Hydrogen, and Nitrogen. The results should match the calculated values for the proposed structure. |

| Single-Crystal X-ray Diffraction | The definitive method for determining the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry (e.g., octahedral, square pyramidal).[13] |

Application Note: Antimicrobial Screening

Pyridinol-based metal complexes have shown promise as antimicrobial agents.[14][15] The chelation of the metal ion by the ligand can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[7] This protocol describes a standard method for evaluating the antimicrobial activity of newly synthesized 5-AMP-3-OH complexes.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the metal complex that visibly inhibits the growth of a specific microorganism.

Methodology:

-

Preparation of Stock Solutions: Prepare a stock solution of the test complex in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 1024 µg/mL).

-

Bacterial Culture: Inoculate a sterile nutrient broth with a single colony of the test bacterium (e.g., S. aureus or E. coli) and incubate until it reaches the logarithmic growth phase. Adjust the culture turbidity to match a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the complex stock solution in the nutrient broth to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth + bacteria, no complex) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the complex at which no visible turbidity (bacterial growth) is observed.

Antimicrobial Screening Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

References

-

Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α - PubMed Central. Available at: [Link]

-

Synthesis of 3‐aminomethyl pyridine. - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment - Systematic Reviews in Pharmacy. Available at: [Link]

-

Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations - MDPI. Available at: [Link]

-

Synthesis-Bispyridine-Based Ligands & Their Complexation To Platinum - JoVE. Available at: [Link]

-

Synthesis of Some Aminopicolinic Acids - University of Missouri-St. Louis. Available at: [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

-

Transition metal pyridine complexes - Wikipedia. Available at: [Link]

-

Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[16]aneN4 - Open Access Library Journal. Available at: [Link]

-

5-Aminopyridin-3-ol - PubChem. Available at: [Link]

-

Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities - ACS Omega. Available at: [Link]

-

Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed. Available at: [Link]

-

Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PubMed Central. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC. Available at: [Link]

-

Characterization of Organometallic Complexes - Chemistry LibreTexts. Available at: [Link]

-

The stability constants of metal complexes of amino acids with polar side chains - IUPAC. Available at: [Link]

-

Examining Metal Complexes and How They Enhance Detection Techniques - Spectroscopy Online. Available at: [Link]

-

Synthesis and biological activities of polymer-iron (iii) complex based on 4-vinyl pyridine - ResearchGate. Available at: [Link]

-

Theoretical (cross validated) stability constants for metal(II) chelates with α - ResearchGate. Available at: [Link]

-

Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed. Available at: [Link]

-

Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PubMed Central. Available at: [Link]

-

The characterization of a coordination complex using infrared spectroscopy: An inorganic or instrumental experiment - ACS Publications. Available at: [Link]

-

6-carboxamido-5,4-hydroxypyrimidinones: A New Class of Heterocyclic Ligands and Their Evaluation as Gadolinium Chelating Agents - PubMed. Available at: [Link]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group - ResearchGate. Available at: [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

-

3-Amino-5-methylpyridine - PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. scirp.org [scirp.org]

- 14. chemimpex.com [chemimpex.com]

- 15. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-Aminopyridin-3-ol | C5H6N2O | CID 2762895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of 5-Substituted 3-Pyridinol Derivatives

This Application Note and Protocol Guide details the synthesis of 5-substituted 3-pyridinol derivatives, a privileged scaffold in medicinal chemistry known for its bioisosteric relationship to phenols and its utility in targeting neurological and metabolic pathways.

Executive Summary & Strategic Rationale

The 3-pyridinol (3-hydroxypyridine) moiety is a critical pharmacophore, serving as a bioisostere for phenol and a precursor to diverse zwitterionic betaines. While 2- and 4-pyridones are thermodynamically favored and easily accessed, the 3-pyridinol tautomer requires specific orbital steering to stabilize the aromatic hydroxyl form.

For drug development professionals, the challenge lies in introducing substituents at the 5-position (meta to the nitrogen, meta to the hydroxyl) while maintaining the integrity of the 3-hydroxy group. Traditional methods involving nucleophilic aromatic substitution (

This guide details two superior one-pot methodologies that offer regiochemical precision and operational simplicity:

-

Method A (The Oxidative Rearrangement): A modified Clauson-Kaas/Achmatowicz route utilizing 3-substituted furans. This is the most "atom-economic" route for direct core construction.

-

Method B (The Cascade MCR): A multicomponent reaction followed by in situ diazotization, allowing for high-throughput library generation from acyclic precursors.[1]

Mechanistic Principles & Regiochemistry

The Furan-to-Pyridinol Logic (Method A)

The transformation of a furan ring into a 3-pyridinol is a textbook example of "oxidative ring expansion." The mechanism relies on the oxidation of the furan to a 2,5-dimethoxy-2,5-dihydrofuran intermediate, which acts as a masked 1,4-dicarbonyl system (specifically, an unsaturated 1,4-dicarbonyl equivalent).[1]

Regiochemical Mapping: To achieve a 5-substituted 3-pyridinol , the starting material must be a 3-substituted furan .

-

C2/C5 of Furan

C2/C6 of Pyridine (The positions adjacent to Nitrogen). -

C3/C4 of Furan

C3/C5 of Pyridine .[1] -

Oxidation Site: The hydroxyl group invariably forms at the position derived from the furan oxygen insertion, effectively placing the -OH at C3.

The MCR Logic (Method B)

This method constructs the pyridine ring from acyclic precursors: an aldehyde, a 1,3-dicarbonyl, and an ammonia source.[1][2] Standard Hantzsch synthesis yields 1,4-dihydropyridines.[3] To access 3-pyridinols, we utilize a 3-aminopyridine intermediate generated via MCR, followed by a Sandmeyer-type hydroxylation in the same pot.[1]

Pathway Visualization

Caption: Comparative mechanistic pathways for 3-pyridinol synthesis. Method A utilizes oxidative ring expansion, while Method B employs de novo ring assembly followed by functional group interconversion.[1]

Detailed Experimental Protocols

Protocol A: Oxidative Ring Expansion of 3-Substituted Furans

Best for: High-value, specific targets where the 3-substituted furan precursor is commercially available or easily synthesized. Scale: 10 mmol (adaptable).

Reagents & Equipment[3][4][5][6][7]

-

Substrate: 3-Phenylfuran (or other 3-alkyl/aryl furan).

-

Oxidant: Bromine (

) or NBS (N-Bromosuccinimide). -

Solvent: Methanol (anhydrous), followed by Aqueous HCl.[1]

-

Nitrogen Source: Ammonium Acetate (

).[1] -

Equipment: 100 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser, Ice bath.

Step-by-Step Procedure

-

Oxidation (The Clauson-Kaas Step):

-

Dissolve 10 mmol of 3-substituted furan in 30 mL of anhydrous methanol.

-

Cool to -10°C using a salt-ice bath.

-

Add 10.5 mmol of

dropwise (or NBS in portions) over 20 minutes. -

Checkpoint: The solution should turn pale yellow/orange.[1] Stir for 1 hour at -10°C, then allow to warm to room temperature (RT).

-

Add 20 mmol of anhydrous

to neutralize HBr formed.[1] Stir for 30 mins. Filter off inorganic salts.[1] -

Intermediate: You now have the 2,5-dimethoxy-2,5-dihydrofuran in methanol.[1]

-

-

Hydrolysis & Condensation:

-

To the methanolic filtrate, add 10 mL of 1M HCl.[1] Stir at RT for 30 minutes to unmask the 1,4-dicarbonyl (Z-enedione).

-

Add 30 mmol of Ammonium Acetate (

) directly to the pot. -

Equip with a reflux condenser and heat to 80°C (reflux) for 4-6 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The intermediate dicarbonyl spot will disappear, and a more polar fluorescent spot (pyridinol) will appear.[1]

-

-

Work-up & Purification:

Troubleshooting (Self-Validating)

-

Color Change: The reaction typically darkens during reflux.[1] If it remains pale, hydrolysis of the acetal may be incomplete.[1] Add more acid.

-

NMR Check: The intermediate dihydrofuran shows characteristic acetal protons at

ppm. The final pyridinol will show aromatic protons shifted downfield (

Protocol B: One-Pot MCR-Hydrolysis Cascade

Best for: Library generation and diversity-oriented synthesis (DOS). Scale: 5 mmol.

Reagents & Equipment[3][4][5][6][7]

-

Component 1: Aldehyde (e.g., Benzaldehyde for 4-phenyl, but for 5-substituted, use specific precursors like alpha-formyl ketones).[1]

-

Component 2: Ethyl acetoacetate or similar 1,3-dicarbonyl.[1]

-

Reagent 4: Sodium Nitrite (

) /

Step-by-Step Procedure

-

Ring Construction (Hantzsch/Bohlmann-Rahtz):

-

Combine 5 mmol aldehyde, 5 mmol 1,3-dicarbonyl, and 10 mmol

in 10 mL Ethanol. -

Note: This typically yields a 1,4-dihydropyridine or a substituted pyridine depending on oxidation level.[1] For 3-pyridinol, we specifically target a 3-amino precursor.[1]

-

Modification: Use 3-amino-crotononitrile + alkynone to generate a 3-aminopyridine intermediate.

-

-

In-Situ Diazotization (The Hydroxylation):

-

Critical Step: Once the pyridine ring is formed (verified by TLC), cool the reaction mixture to 0°C.

-

Add 5 mL of 10%

.[1] -

Add 6 mmol

(dissolved in minimal water) dropwise.[1] -

Stir at 0°C for 30 minutes (Diazo formation).

-

Heat the mixture to 60°C for 1 hour. The evolution of

gas indicates the displacement of the diazo group by water (OH).

-

-

Isolation:

Data Summary & Comparison

| Feature | Method A: Furan Expansion | Method B: MCR Cascade |

| Regiocontrol | High (Dictated by furan substitution) | Moderate (Dictated by steric/electronic factors) |

| Substrate Scope | Limited to available furans | Broad (Commercial aldehydes/ketones) |

| Atom Economy | High (Loss of MeOH only) | Moderate (Loss of |

| Reaction Conditions | Oxidative / Acidic | Basic / Acidic (biphasic pH profile) |

| Yield (Typical) | 65 - 85% | 40 - 60% |

| Primary Impurity | Ring-opened polymers | Azo-coupling byproducts |

References

-

Clauson-Kaas, N., & Limborg, F. (1947).[1] The Preparation of 2,5-Dimethoxy-2,5-dihydrofuran. Acta Chemica Scandinavica. Link (Foundational chemistry for Method A).

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II. Wiley.[1] (Detailed mechanism of Achmatowicz/Clauson-Kaas).

-

Bagley, M. C., et al. (2006).[1] One-pot synthesis of pyridines and dihydropyridines. Journal of Organic Chemistry. Link (Basis for MCR protocols).

-

Ciufolini, M. A., et al. (1996).[1] Total Synthesis of Cystodytins via Furan Oxidation. Journal of the American Chemical Society. Link (Advanced application of Method A).

-

National Institutes of Health (NIH). PubChem Compound Summary: 3-Pyridinol.[1] Link (Physical properties and safety data).

Disclaimer: The protocols described involve hazardous reagents (Bromine, Sodium Nitrite).[1] All procedures should be performed in a fume hood with appropriate PPE.[1] Yields may vary based on specific substituent electronics.

Sources

- 1. youtube.com [youtube.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Pyridine synthesis [organic-chemistry.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 7. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

Functionalization of the primary amine in 5-(Aminomethyl)pyridin-3-ol

Application Note: Chemoselective Functionalization of 5-(Aminomethyl)pyridin-3-ol

Executive Summary

This compound (CAS 3543-01-9) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenol-containing catecholamines and a critical linker in PROTAC design.[1][2] However, its amphoteric nature presents a distinct synthetic challenge: the molecule exists primarily as a zwitterion in neutral media, leading to poor solubility in organic solvents and reduced nucleophilicity of the primary amine.

This guide provides validated protocols to selectively functionalize the primary amine (

Pre-Reaction Analysis: The "Zwitterionic Trap"

Before attempting synthesis, one must understand the ionization landscape of the molecule. The reactivity is governed by three pKa values.[2]

Table 1: Estimated pKa Values & Reactivity Implications

| Functional Group | Approx. pKa | State at Neutral pH (7.[1][2]0) | Reactivity Implication |

| Pyridine Nitrogen | ~4.8 | Neutral (N:)[1][2] | Low nucleophilicity; acts as H-bond acceptor.[2] |

| Phenolic -OH | ~8.7 | Protonated (-OH) | Potential competing nucleophile (O-acylation risk).[1][2] |

| Primary Amine | ~9.6 | Protonated ( | Non-nucleophilic in salt form.[1][2] Must be deprotonated. |

The Challenge: To react the amine, you must add base to deprotonate the ammonium (

The Solution: Exploit Kinetic Chemoselectivity .[2] The primary amine is a "softer" and inherently faster nucleophile toward carbon electrophiles (acyl chlorides, active esters) than the phenol, provided the reaction temperature is controlled.

Decision Logic & Workflow

The following decision tree outlines the optimal synthetic pathway based on your desired functional group.

Figure 1: Synthetic decision tree for selecting the appropriate functionalization protocol.[1][2]

Detailed Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for: Attaching carboxylic acids (e.g., drug fragments, E3 ligase ligands).[1]

Rationale: HATU is chosen over EDC/HOBt because it reacts faster, minimizing the time the phenol is exposed to the activated ester, thereby reducing O-acylation byproducts.

Reagents:

-

Carboxylic Acid (1.1 eq)[1]

-

Coupling Agent: HATU (1.1 eq)[1]

-